molecular formula C9H7BrFN3 B13355688 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13355688
M. Wt: 256.07 g/mol
InChI Key: KHUNRQUPYPJWTB-UHFFFAOYSA-N
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Description

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and its pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-bromo-3-fluorophenyl group, which influences its chemical properties and biological interactions. The presence of bromine and fluorine atoms enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives for their in vitro antimicrobial activity against various pathogens. The results demonstrated that specific derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other derivativesVariousVarious

Enzyme Inhibition

The compound has shown potential in enzyme inhibition studies. Molecular docking studies suggest that the unique functional groups enhance its interaction with specific enzymes, potentially affecting pathways related to inflammation and cancer . For instance, the compound's structural properties may allow it to act as an inhibitor of p38 MAP kinase, a target for anti-inflammatory drugs .

The mechanism of action for this compound involves its binding to specific receptors or enzymes within biological pathways. The bromine and fluorine substituents are believed to play crucial roles in enhancing the compound's affinity for these targets, leading to its observed biological effects .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted the antibacterial potency of synthesized pyrazole derivatives against XDR Salmonella typhi. Among these, one derivative demonstrated an MIC of 6.25 mg/mL and significant alkaline phosphatase inhibition with an IC50 value of 1.469 ± 0.02 μM . This suggests that modifications in the pyrazole structure can lead to enhanced antibacterial activity.
  • Inhibition Studies : Another study reported that certain pyrazole derivatives exhibited high activity against monoamine oxidase (MAO) isoforms, indicating potential applications in treating neurodegenerative diseases . The incorporation of specific substituents was critical for achieving desired selectivity and potency.

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

KHUNRQUPYPJWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)F)Br

Origin of Product

United States

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